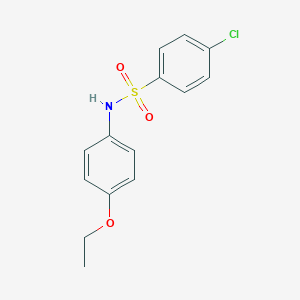
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide, also known as CEBS, is an organic compound that has been the subject of considerable scientific research in recent years. This compound has a wide range of applications in both academic and industrial settings, due to its unique properties and potential for use in a variety of fields.
Mechanism Of Action
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and other physiological processes. This inhibition can lead to a reduction in inflammation and other symptoms associated with various diseases.
Biochemical And Physiological Effects
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, as well as the reduction of inflammation and other symptoms associated with various diseases. It has also been shown to have antioxidant properties, which can help to protect cells from damage and promote overall health.
Advantages And Limitations For Lab Experiments
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide has a number of advantages for use in laboratory experiments, including its ability to inhibit certain enzymes and signaling pathways, as well as its anti-inflammatory and antioxidant properties. However, there are also some limitations to its use, including the potential for toxicity at high doses and the need for further research to fully understand its mechanism of action.
Future Directions
There are a number of potential future directions for research on 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide, including the development of new synthetic methods for its production, the exploration of its potential applications in the treatment of various diseases, and the investigation of its mechanism of action and physiological effects in greater detail. Additionally, further research may be needed to fully understand the potential risks and limitations of its use in laboratory experiments and potential medical applications.
Synthesis Methods
The synthesis of 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide can be achieved through a number of different methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. Other methods involve the use of different reactants and catalysts, depending on the desired properties of the final product.
Scientific Research Applications
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide has been the subject of a number of scientific studies, due to its potential applications in a variety of fields. For example, it has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of conditions such as arthritis and other inflammatory diseases.
properties
CAS RN |
14738-03-5 |
|---|---|
Product Name |
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide |
Molecular Formula |
C14H14ClNO3S |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2H2,1H3 |
InChI Key |
ZYDXPXBPARYTSC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Other CAS RN |
14738-03-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




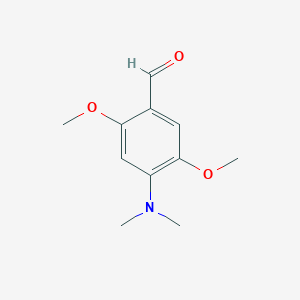

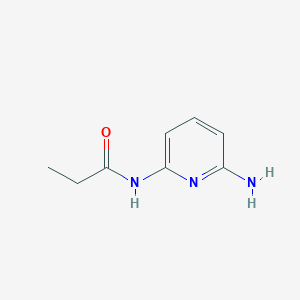

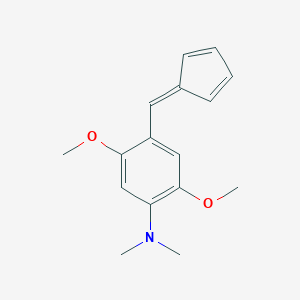
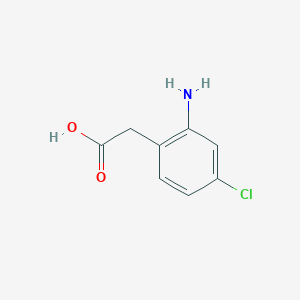
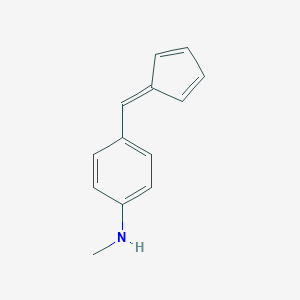
![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
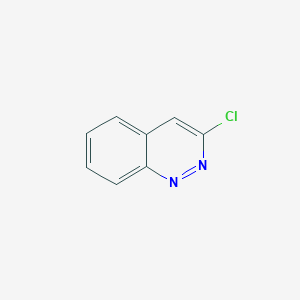
![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
![1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline](/img/structure/B182659.png)
